![molecular formula C23H22O8 B12433350 [(1R,2S,5R,6S)-6-acetyloxy-5-benzoyloxy-1,2-dihydroxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B12433350.png)
[(1R,2S,5R,6S)-6-acetyloxy-5-benzoyloxy-1,2-dihydroxycyclohex-3-en-1-yl]methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,2S,5R,6S)-6-acetyloxy-5-benzoyloxy-1,2-dihydroxycyclohex-3-en-1-yl]methyl benzoate is a complex organic compound characterized by its unique stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S,5R,6S)-6-acetyloxy-5-benzoyloxy-1,2-dihydroxycyclohex-3-en-1-yl]methyl benzoate typically involves multiple steps, including the protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration of the molecule. Common reagents used in the synthesis include acetic anhydride, benzoyl chloride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[(1R,2S,5R,6S)-6-acetyloxy-5-benzoyloxy-1,2-dihydroxycyclohex-3-en-1-yl]methyl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Scientific Research Applications
[(1R,2S,5R,6S)-6-acetyloxy-5-benzoyloxy-1,2-dihydroxycyclohex-3-en-1-yl]methyl benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1R,2S,5R,6S)-6-acetyloxy-5-benzoyloxy-1,2-dihydroxycyclohex-3-en-1-yl]methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohexane derivatives with different functional groups and stereochemistry. Examples include:
- [(1R,2S,5R)-5-methyl-2-isopropylcyclohexanecarboxylic acid]
- [(1R,2S,3R,5R,6S,8S)-3-(β-D-Glucopyranosyloxy)-8-methyl-6-(sulfinooxy)-9,10-dioxatetracyclo[4.3.1.02,5.03,8]dec-2-yl]methyl benzoate
Uniqueness
[(1R,2S,5R,6S)-6-acetyloxy-5-benzoyloxy-1,2-dihydroxycyclohex-3-en-1-yl]methyl benzoate is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C23H22O8 |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
[(1R,2S,5R,6S)-6-acetyloxy-5-benzoyloxy-1,2-dihydroxycyclohex-3-en-1-yl]methyl benzoate |
InChI |
InChI=1S/C23H22O8/c1-15(24)30-20-18(31-22(27)17-10-6-3-7-11-17)12-13-19(25)23(20,28)14-29-21(26)16-8-4-2-5-9-16/h2-13,18-20,25,28H,14H2,1H3/t18-,19+,20+,23-/m1/s1 |
InChI Key |
WTFRADBWXYQLMA-QTDGGUCWSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H](C=C[C@@H]([C@@]1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)OC1C(C=CC(C1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



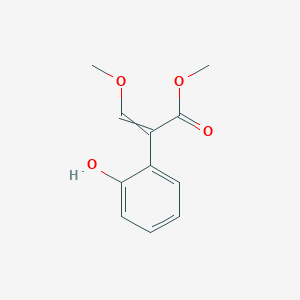
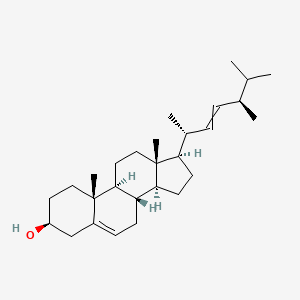
![2-[(2S)-6-[5-[(3,4-difluorophenyl)carbamoylamino]pyrazin-2-yl]-1-oxo-2-(2,2,2-trifluoroethyl)-3,4-dihydronaphthalen-2-yl]acetic acid](/img/structure/B12433303.png)
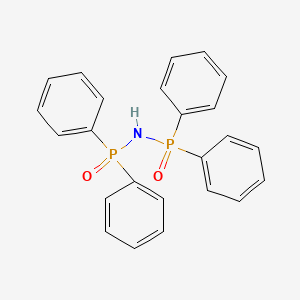
![(3aS,4R,6S,7R,7aR)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B12433322.png)
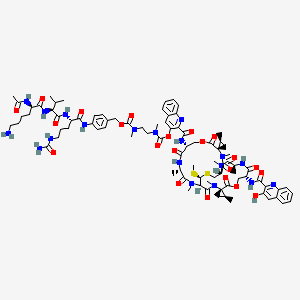
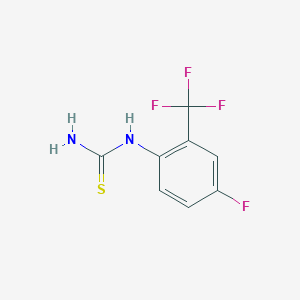


![Methyl 3-[12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methyl-7-oxohept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoate](/img/structure/B12433346.png)
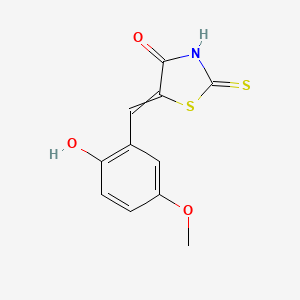
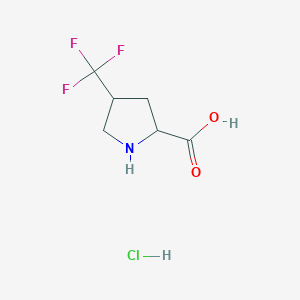
![3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride](/img/structure/B12433369.png)
